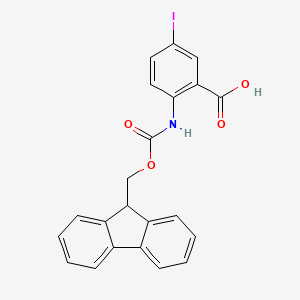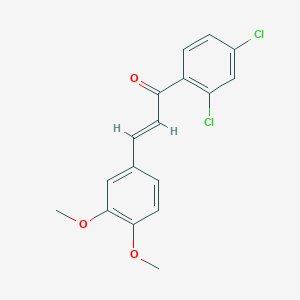
(1r,4r)-4-(Cyclopropylcarbamoyl)cyclohexane-1-carboxylic acid
Vue d'ensemble
Description
(1R,4R)-4-(Cyclopropylcarbamoyl)cyclohexane-1-carboxylic acid, also known as CPCCA, is a cyclic carboxylic acid that is widely used in the synthesis of pharmaceuticals and other organic compounds. CPCCA is a versatile building block for the synthesis of complex molecules, and has been used in the synthesis of anti-inflammatory drugs, antibiotics, and other compounds. CPCCA is also used in the synthesis of polymers, and in the production of materials such as polycarbonates and polyurethanes. CPCCA is a valuable tool for the synthesis of complex molecules, and has been used in the development of new drugs and materials.
Applications De Recherche Scientifique
(1r,4r)-4-(Cyclopropylcarbamoyl)cyclohexane-1-carboxylic acid has been used in the synthesis of a variety of pharmaceuticals and other organic compounds. This compound has been used in the synthesis of anti-inflammatory drugs, antibiotics, and other compounds. This compound has also been used in the synthesis of polymers, and in the production of materials such as polycarbonates and polyurethanes. This compound has also been used in the synthesis of complex molecules, and in the development of new drugs and materials.
Mécanisme D'action
(1r,4r)-4-(Cyclopropylcarbamoyl)cyclohexane-1-carboxylic acid acts as a proton acceptor, and its protonation leads to the formation of a cyclic anhydride. This anhydride can be used as a building block for the synthesis of complex molecules. In addition, this compound can be used as a catalyst for the formation of amides, esters, and other compounds.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory and anti-bacterial properties. This compound has been used in the synthesis of drugs that have been used to treat a variety of conditions, including arthritis and other inflammatory diseases. This compound has also been shown to have anti-cancer properties, and has been used in the synthesis of drugs that have been used to treat cancer.
Avantages Et Limitations Des Expériences En Laboratoire
(1r,4r)-4-(Cyclopropylcarbamoyl)cyclohexane-1-carboxylic acid is a versatile building block for the synthesis of complex molecules, and is relatively easy to synthesize. This compound is also relatively stable, and can be stored for long periods of time without significant degradation. However, this compound is a relatively expensive compound, and the cost of synthesis can be prohibitive for some laboratories.
Orientations Futures
(1r,4r)-4-(Cyclopropylcarbamoyl)cyclohexane-1-carboxylic acid has many potential applications in the synthesis of complex molecules, and in the development of new drugs and materials. This compound could be used in the synthesis of peptides, peptoids, and other molecules. This compound could also be used in the synthesis of polymers, and in the production of materials such as polycarbonates and polyurethanes. This compound could also be used in the synthesis of drugs for the treatment of cancer, and in the development of new drugs for the treatment of other diseases. Finally, this compound could be used in the synthesis of drugs that target specific enzymes, and in the development of new drugs that target specific receptors.
Propriétés
IUPAC Name |
4-(cyclopropylcarbamoyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c13-10(12-9-5-6-9)7-1-3-8(4-2-7)11(14)15/h7-9H,1-6H2,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZBYRFWDPOGHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)NC2CC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2-(2-fluorophenoxy)phenyl]-1H-tetrazole](/img/structure/B3167761.png)


![3-[4-(1H-tetrazol-1-yl)phenyl]propanoic acid](/img/structure/B3167767.png)
![3-[4-(4H-1,2,4-triazol-4-yl)phenyl]propanoic acid](/img/structure/B3167775.png)



![Ethanol, 2-[2-(2-aminoethoxy)ethoxy]-, hydrochloride](/img/structure/B3167813.png)
![3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B3167819.png)


![1-Methyl-4-oxo-4,5-dihydro-1h-pyrrolo[3,2-c]pyridine-7-carboxylic acid](/img/structure/B3167850.png)